1-Methyl-2-oxopropylidene butyrate
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Overview
Description
1-Methyl-2-oxopropylidene butyrate is a chemical compound with the molecular formula C8H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxopropylidene butyrate can be achieved through the esterification of butyric acid with 3-oxobutan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the efficiency of the reaction and allow for easier separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxopropylidene butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and 3-oxobutanoic acid.
Reduction: 3-hydroxybutyl butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-oxopropylidene butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxopropylidene butyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid and 3-oxobutan-2-ol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to have various biological effects, including anti-inflammatory and epigenetic regulation through inhibition of histone deacetylase .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various industrial applications.
Propyl butyrate: Similar ester with a different alkyl group.
Uniqueness
1-Methyl-2-oxopropylidene butyrate is unique due to its specific ester linkage and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity compared to other simple esters .
Properties
CAS No. |
71808-61-2 |
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Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2-butanoyloxy-3-oxobutan-2-yl) butanoate |
InChI |
InChI=1S/C12H20O5/c1-5-7-10(14)16-12(4,9(3)13)17-11(15)8-6-2/h5-8H2,1-4H3 |
InChI Key |
INWHCCKQYAWMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)(C(=O)C)OC(=O)CCC |
Origin of Product |
United States |
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